molecular formula C12H14N4O2 B14898574 N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide

N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide

Cat. No.: B14898574
M. Wt: 246.27 g/mol
InChI Key: XCDRIQAZMFJLGA-UHFFFAOYSA-N
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Description

N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen atom and two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide typically involves the reaction of benzyl carbazate with an appropriate aldehyde, followed by oxidative cyclization and rearrangement. The reaction conditions often include the use of iodine as a catalyst and toluene as a solvent . The process can be summarized as follows:

    Condensation: Benzyl carbazate reacts with an aldehyde to form an intermediate.

    Oxidative Cyclization: The intermediate undergoes oxidative cyclization in the presence of iodine.

    Rearrangement: The resulting product is then rearranged to form the final oxadiazole derivative.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or the benzyl group.

    Substitution: Substitution reactions can occur at the benzyl group or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include iodine and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions include various substituted oxadiazole derivatives, which can have different biological activities and properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes in microorganisms. This inhibition can result in the death or growth inhibition of the target organisms .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H14N4O2

Molecular Weight

246.27 g/mol

IUPAC Name

2-amino-N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

InChI

InChI=1S/C12H14N4O2/c13-7-11(17)14-8-12-15-10(16-18-12)6-9-4-2-1-3-5-9/h1-5H,6-8,13H2,(H,14,17)

InChI Key

XCDRIQAZMFJLGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NOC(=N2)CNC(=O)CN

Origin of Product

United States

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